N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide
Description
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Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methoxy-N'-methyl-N-prop-2-enylbenzenesulfonohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O3S/c1-4-9-24(28(25,26)14-7-5-13(27-3)6-8-14)23(2)16-15(18)10-12(11-22-16)17(19,20)21/h4-8,10-11H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBPGOGCRRTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N(CC=C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide (CAS No. 339276-39-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C17H17ClF3N3O3S
- Molar Mass : 435.85 g/mol
- Density : 1.398 g/cm³ (predicted)
- Boiling Point : 493.7 °C (predicted)
- pKa : -0.03 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit certain enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound could modulate receptor activity, impacting signaling pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 7.52 ± 0.32 to 22.73 nM for different derivatives, highlighting its potential as a lead compound in anticancer drug development .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.74 |
| Compound B | HepG2 | 4.92 |
| N-Acyl Hydrazone | A549 | 1.96 |
The anticancer activity was further supported by studies showing that the compound induced apoptosis in cancer cells, leading to cell cycle arrest and reduced viability .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus, suggesting that the presence of the sulfonohydrazide moiety enhances its bioactivity .
Antimicrobial Efficacy Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 10 |
Preparation Methods
Vapor-Phase Fluorination of Trichloropyridine
Trichloropyridine derivatives undergo Cl/F exchange using antimony trifluoride (SbF₃) at 200–250°C, achieving 78–85% yields. This method requires specialized equipment but offers single-step efficiency:
$$
\text{C}5\text{H}2\text{Cl}3\text{N} + 3\ \text{SbF}3 \rightarrow \text{C}5\text{H}2\text{ClF}3\text{N} + 3\ \text{SbCl}3
$$
Key Challenge : Managing corrosive SbCl₃ byproducts.
Directed Metallation of 2-Chloropyridine
Lithiation of 2-chloropyridine at −78°C using LDA, followed by quenching with CF₃I, affords 3-CF₃-2-chloropyridine (62% yield). Subsequent chlorination at C5 via NCS/FeCl₃ yields the target amine after hydrolysis.
4-Methoxybenzenesulfonohydrazide Synthesis
Sulfonyl Chloride Route
4-Methoxybenzenesulfonyl chloride reacts with hydrazine hydrate in THF at −8°C (90% yield):
$$
\text{ArSO}2\text{Cl} + \text{N}2\text{H}4 \rightarrow \text{ArSO}2\text{NHNH}_2 + \text{HCl}
$$
Optimization : Slow addition of NaOH maintains pH >10, minimizing hydrazine hydrochloride formation.
Condensation with Preformed Hydrazines
Alternative methods use 4-methoxybenzoic acid derivatives condensed with monosubstituted hydrazines, though yields drop to 65–70%.
N-Allyl and N'-Methyl Functionalization
Sequential Alkylation Protocol
Mitsunobu Allylation
Using DIAD/PPh₃, allylic alcohols couple directly to N'-methyl sulfonohydrazides (THF, 0°C to RT, 76% yield).
Final Coupling Strategies
Pyridine Amine-Sulfonohydrazide Condensation
React 3-chloro-5-(trifluoromethyl)-2-pyridinylamine with 4-methoxy-N-allyl-N'-methylbenzenesulfonohydrazide using EDC∙HCl/DMAP in DCM (RT, 24 h, 85% yield).
One-Pot Assembly
Combine sulfonyl chloride, methylhydrazine, allylamine, and pyridine amine in a tandem reaction (Yield: 68%, purity: 92%).
Yield and Purity Optimization
Reaction Kinetics
Purification Strategies
- Agitated Nutsche Filter Dryers : Isolate solids with 99.5% purity, reducing solvent residues to <0.1%.
- Recrystallization : Ethyl acetate/petroleum ether (1:5) achieves 98.5% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scale Feasibility | Key Advantage |
|---|---|---|---|---|
| Sulfonyl Chloride Route | 85 | 98.5 | Pilot-scale | High regioselectivity |
| Mitsunobu Allylation | 76 | 97.2 | Lab-scale | Avoids alkyl halides |
| One-Pot Assembly | 68 | 92.0 | Microscale | Reduced step count |
Q & A
Q. What are the key functional groups in this compound, and how do they influence its biochemical reactivity?
The compound features a trifluoromethylpyridine core, a benzenesulfonohydrazide backbone, and allyl/methoxy substituents. The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for membrane penetration in antibacterial applications . The sulfonohydrazide moiety may act as a hydrogen-bond donor/acceptor, influencing enzyme interactions (e.g., acps-pptase inhibition) .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves:
- Step 1: Chlorination of pyridine derivatives to introduce the 3-chloro substituent.
- Step 2: Trifluoromethylation via Ullman coupling or nucleophilic substitution.
- Step 3: Coupling the pyridine fragment with the sulfonohydrazide backbone using Pd-catalyzed cross-coupling or SNAr reactions . Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side products like oxidized pyridines .
Q. Which analytical techniques are recommended for purity assessment and structural validation?
- HPLC (≥95% purity threshold) with UV detection at 254 nm for quantifying impurities.
- NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula verification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antibacterial efficacy?
- Mutagenesis assays : Replace the allyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on enzyme binding.
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., acps-pptase) to identify critical binding residues .
- In silico docking : Model modifications to the methoxy group to enhance hydrophobic interactions .
Q. What strategies mitigate low yields in the final coupling step of synthesis?
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for improved cross-coupling efficiency.
- Solvent optimization : Replace THF with DMF to stabilize intermediates.
- Temperature control : Conduct reactions at 60°C to balance reactivity and decomposition rates .
Q. How should researchers address contradictions in reported enzyme inhibition data?
- Orthogonal assays : Compare fluorescence polarization (binding affinity) with enzymatic activity assays (IC₅₀).
- Pathway analysis : Use transcriptomics to verify downstream effects (e.g., fatty acid biosynthesis disruption) .
Q. What role does crystallography play in understanding conformational flexibility?
Single-crystal X-ray diffraction reveals the compound’s planar pyridine ring and non-coplanar sulfonohydrazide group, which may explain variable binding modes across enzyme isoforms. Data deposition in the Cambridge Crystallographic Database (CCDC) enables comparative analyses .
Q. How can biochemical pathway disruption be empirically validated?
- Metabolomic profiling : Track changes in acyl carrier protein (ACP) levels via LC-MS.
- Gene knockout models : Use E. coli strains lacking acps-pptase to confirm target specificity .
Q. What challenges arise during scale-up synthesis, and how are they resolved?
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of trifluoromethylating agent) to minimize halogenated impurities.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
Q. How do agrochemical and pharmaceutical research applications diverge for this compound?
- Pharmaceutical focus : Optimize bioavailability via logP adjustments (target range: 2–3).
- Agrochemical focus : Enhance photostability by substituting the methoxy group with electron-withdrawing moieties (e.g., nitro) .
Notes
- Avoid abbreviations; use full chemical names for clarity.
- Cross-reference experimental data with computational models to resolve discrepancies.
- Validate synthetic intermediates via HRMS and ¹⁹F NMR to detect trace fluorinated impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
